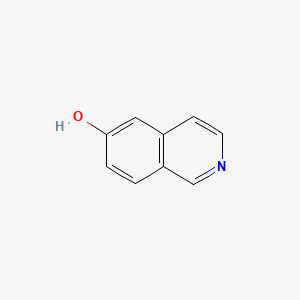
Isoquinolin-6-ol
Übersicht
Beschreibung
Isoquinolin-6-ol, also known as 6-Hydroxyisoquinoline, is a white to light yellow crystal powder . It is used in proteomics research, particularly in the preparation of isoquinoline derivatives which act as protease inhibitors against trypsin .
Synthesis Analysis
Isoquinoline synthesis involves a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Other methods include the use of aromatic aldehydes and aminoacetal in producing isoquinolines by cyclization under acidic conditions .Molecular Structure Analysis
The molecular formula of this compound is C9H7NO . It has a molecular weight of 145.16 . The structure consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .Chemical Reactions Analysis
Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 332.1±15.0 °C at 760 mmHg, and a melting point of 220ºC . It has a molar refractivity of 43.77 and a topological polar surface area (TPSA) of 33.12 Ų .Wissenschaftliche Forschungsanwendungen
Nucleic Acid-Binding Applications and Drug Design : Isoquinoline alkaloids, including Isoquinolin-6-ol derivatives, have shown potential in interacting with nucleic acids, which can be exploited in drug design. These interactions are significant for developing new compounds with therapeutic applications, particularly in cancer treatment (Bhadra & Kumar, 2011).
Broad Pharmacological Properties : Isoquinoline N-oxide alkaloids from various plants exhibit a range of biological activities, including antimicrobial, antibacterial, antitumor, and other pharmacological effects. These compounds are being explored for new potential applications in drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Selective Renal Vasodilator Properties : Isoquinolin-3-ol derivatives have been studied for their selective renal vasodilating profile, which indicates potential applications in treating kidney-related cardiovascular conditions (Kanojia et al., 1989).
Role in Drug Discovery and Clinical Applications : Isoquinoline analogs are structurally diverse and have a wide range of biological characteristics, making them a focus of therapeutic research for ailments like tumors, respiratory diseases, infections, and cardiovascular diseases (Luo et al., 2020).
Anticancer Effects : Isoquinoline alkaloids-enriched herbal plants have been traditionally used for their anti-inflammatory, antimicrobial, and analgesic effects. Recent research suggests their potential in cancer treatment through mechanisms like cell cycle arrest, apoptosis, and autophagy (Yun et al., 2021).
Marine Sponge Derivatives with Cytotoxic Properties : Isoquinoline alkaloids isolated from marine sponges have shown cytotoxicity against human tumor cell lines, indicating potential applications in cancer therapy (Rashid, Gustafson, & Boyd, 2001).
Wirkmechanismus
Target of Action
Isoquinolin-6-ol, like other isoquinoline alkaloids, is believed to have a broad-spectrum anticancer activity . Isoquinoline alkaloids are known to interact with various cellular targets, leading to cell cycle arrest and induction of apoptosis .
Mode of Action
Isoquinoline alkaloids, in general, are known to exert their anticancer effects through inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .
Biochemical Pathways
This compound, as part of the isoquinoline alkaloids family, is thought to affect multiple biochemical pathways. These alkaloids are known to have a wide range of biological activities, impacting various biochemical pathways . .
Result of Action
Isoquinoline alkaloids are known to have a broad-spectrum anticancer activity . They are believed to inhibit cell proliferation and invasion, suppress tumor angiogenesis, and induce cell apoptosis .
Safety and Hazards
Zukünftige Richtungen
Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention . This suggests that there is potential for future research and development in this area.
Biochemische Analyse
Biochemical Properties
Isoquinolin-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form adducts with Lewis acids such as boron trifluoride (BF3) and protonates to form salts upon treatment with strong acids like hydrochloric acid (HCl) . These interactions suggest that this compound can act as a weak base, similar to pyridine, and participate in acid-base reactions. Additionally, this compound’s ability to dissolve in organic solvents like ethanol, acetone, and diethyl ether makes it a versatile compound for biochemical studies .
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, isoquinoline alkaloids, which include this compound, have demonstrated anticancer activity by inducing apoptosis and arresting the cell cycle . These effects are mediated through the modulation of signaling pathways and the regulation of gene expression, highlighting the potential therapeutic applications of this compound in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, isoquinoline derivatives have been found to inhibit certain enzymes involved in cancer cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. This compound is known to be a stable compound under standard laboratory conditions, but it can degrade when exposed to strong acids or bases . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . High doses of this compound can lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of this compound to form various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The involvement of this compound in these pathways underscores its potential impact on cellular metabolism and its relevance in pharmacokinetics studies.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs) and accumulate in specific tissues . The distribution of this compound within the body can affect its therapeutic efficacy and toxicity, making it essential to understand its transport mechanisms for drug development.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
isoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVPDRHTRGTSIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997883, DTXSID70901676 | |
| Record name | Isoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_812 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7651-82-3 | |
| Record name | 6-Isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-6-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium](/img/structure/B1493546.png)
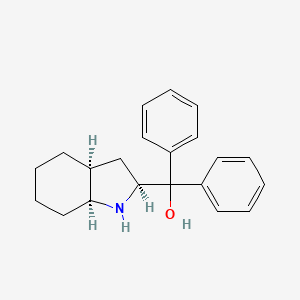
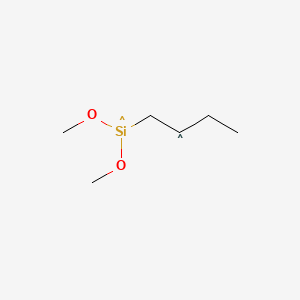
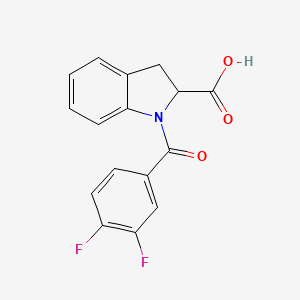

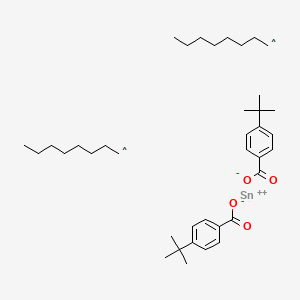
![7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene](/img/structure/B1493563.png)
![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

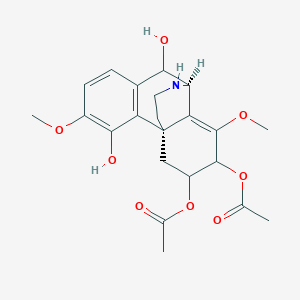


![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)
![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)
